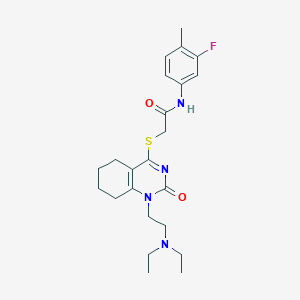
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H31FN4O2S and its molecular weight is 446.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of organic molecules characterized by complex structural features that may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H32N4O4S, with a molecular weight of approximately 472.6 g/mol. The structure features a hexahydroquinazoline core linked to a thioether group and a substituted acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₈N₄O₄S |
| Molecular Weight | 472.6 g/mol |
| Structure | Complex organic molecule with thioether linkage |
| CAS Number | 898435-64-8 |
Preliminary studies suggest that compounds structurally similar to this one may act as inhibitors of tankyrase , an enzyme involved in cellular processes such as proliferation and apoptosis. The presence of the diethylamino group may enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties . For example, derivatives of hexahydroquinazoline have shown effectiveness against various bacterial strains and fungi. The specific compound is hypothesized to possess similar activity due to its structural characteristics.
Anticancer Potential
Analogous compounds have demonstrated anticancer activity , particularly in targeting pathways associated with cell cycle regulation and apoptosis. The unique combination of functional groups in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the inhibition of tankyrase by similar compounds showed promising results, indicating that the hexahydroquinazoline core might be crucial for binding affinity and specificity.
- Antimicrobial Testing : In vitro tests conducted on related compounds revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its potential as an antimicrobial agent.
- Cell Viability Assays : Cell line studies using cancer models indicated that compounds with similar structures could reduce cell viability significantly at specific concentrations, pointing toward potential therapeutic applications in oncology.
属性
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-13-28-20-9-7-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXOOOURGRMHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














